Home > Products > Screening Compounds P122412 > Cannabigerol diacetate
Cannabigerol diacetate -

Cannabigerol diacetate

Catalog Number: EVT-10987677
CAS Number:
Molecular Formula: C25H36O4
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cannabigerol diacetate is a derivative of cannabigerol, a non-psychoactive cannabinoid found in the Cannabis sativa plant. Cannabigerol serves as a precursor to other cannabinoids, including cannabidiol and tetrahydrocannabinol. The diacetate form is synthesized through chemical modifications that enhance its bioavailability and therapeutic potential. This compound is gaining attention for its potential applications in various scientific fields, particularly in pharmacology and therapeutic development.

Source

Cannabigerol is primarily sourced from the Cannabis sativa plant, where it is produced as an acidic precursor, cannabigerolic acid. Through decarboxylation, cannabigerolic acid is converted into cannabigerol, which can then be further modified to produce cannabigerol diacetate. The extraction and purification of these cannabinoids are crucial for their application in research and medicine.

Classification

Cannabigerol diacetate belongs to a class of compounds known as cannabinoids. It is categorized under non-psychoactive cannabinoids, distinguishing it from tetrahydrocannabinol, which is known for its psychoactive effects. Cannabigerol diacetate is further classified as an ester due to the presence of acetate groups.

Synthesis Analysis

Methods

The synthesis of cannabigerol diacetate typically involves the acetylation of cannabigerol using acetic anhydride or acetyl chloride in the presence of a catalyst. This process can be optimized through various methods such as:

  • Direct Acetylation: Cannabigerol is reacted with acetic anhydride under controlled temperature conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave energy to promote the acetylation reaction.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of acetylated derivatives can provide more selective and environmentally friendly synthesis pathways.

Technical Details

The reaction conditions, including temperature, time, and solvent choice, play a significant role in the yield and purity of cannabigerol diacetate. For example, maintaining a temperature between 50°C and 70°C for several hours often yields optimal results. Purification techniques such as column chromatography or recrystallization are employed to isolate the final product with high purity.

Molecular Structure Analysis

Structure

The molecular structure of cannabigerol diacetate can be represented as follows:

  • Chemical Formula: C23_{23}H34_{34}O4_{4}
  • Molecular Weight: Approximately 378.52 g/mol

The structure features two acetate groups attached to the hydroxyl groups of cannabigerol, which alters its solubility and biological activity compared to its parent compound.

Data

The molecular structure can be visualized using software like ChemDraw or through computational chemistry methods that allow for detailed analysis of bond angles and molecular interactions.

Chemical Reactions Analysis

Reactions

Cannabigerol diacetate can undergo various chemical reactions typical of esters, including hydrolysis back to cannabigerol and acetic acid under acidic or basic conditions. Additionally, it may participate in:

  • Transesterification: Reaction with alcohols to form other esters.
  • Reduction Reactions: Conversion into alcohols or other functional groups under reducing conditions.

Technical Details

The stability of cannabigerol diacetate in different environments (e.g., pH levels, temperatures) influences its reactivity. For instance, exposure to strong acids or bases can lead to rapid hydrolysis.

Mechanism of Action

Process

Cannabigerol diacetate interacts with the endocannabinoid system by modulating cannabinoid receptors (CB1 and CB2). Its mechanism includes:

  • Partial Agonism: Cannabigerol diacetate acts as a partial agonist at cannabinoid receptors, influencing neurotransmitter release.
  • Anti-inflammatory Effects: Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data

Studies have shown that cannabigerol exhibits higher potency than some other cannabinoids in specific assays related to inflammation and pain relief, suggesting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic cannabis scent.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water.

Chemical Properties

  • Stability: Cannabigerol diacetate is stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with nucleophiles due to the presence of carbonyl groups in the acetate moieties.

Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.

Applications

Scientific Uses

Cannabigerol diacetate has potential applications in:

  • Pharmacology: Investigated for its anti-inflammatory properties and potential use in treating conditions like arthritis.
  • Cosmetics: Explored for skin health benefits due to its antioxidant properties.
  • Synthetic Biology: Used as a precursor in engineered pathways for producing other cannabinoids through microbial fermentation processes.

Research continues into optimizing its synthesis and exploring new therapeutic avenues for this promising compound.

Introduction to Cannabigerol Derivatives

Biosynthetic Precursor Role of Cannabigerol in Phytocannabinoid Metabolism

Cannabigerol (CBG) serves as the fundamental chemical scaffold for major phytocannabinoids in Cannabis sativa biosynthesis. Its acidic form, cannabigerolic acid (CBGA), undergoes enzyme-mediated cyclization via specific synthases to yield cannabidiolic acid (CBDA), tetrahydrocannabinolic acid (THCA), and cannabichromenic acid (CBCA). These precursors subsequently decarboxylate to form cannabidiol (CBD), Δ9-tetrahydrocannabinol (THC), and cannabichromene (CBC) [1] [4] [9]. The aliphatic side chain length of CBGA derivatives directly influences downstream cannabinoid specificity and bioactivity. For example, cannabigerovarinic acid (CBGVA; three-carbon chain) serves as the precursor to cannabidivarin (CBDV), which exhibits distinct pharmacological profiles compared to its five-carbon counterparts [4] [9].

Table 1: Enzymatic Conversion of Cannabigerolic Acid Derivatives to Major Cannabinoids

CBGA DerivativeSide Chain LengthSynthase EnzymeProduct
CBGAPentyl (C5)THCA synthaseTHCA
CBGAPentyl (C5)CBDA synthaseCBDA
CBGVAPropyl (C3)CBDA synthaseCBDVA
CBGAPentyl (C5)CBCA synthaseCBCA

Recent advances in protein engineering have amplified the biosynthetic versatility of CBG. Computational redesign of aromatic prenyltransferases (e.g., NphB from Streptomyces) enhanced catalytic efficiency for novel CBGA analogs. Triple mutants achieved a 7-fold increase in CBGA titers and a 4-fold increase in CBGVA production in engineered Escherichia coli platforms [4] [9]. This metabolic flexibility enables the generation of non-natural cannabinoids with tailored side chains, expanding the chemical space for pharmacological exploration.

Rationale for Acyl Modification: Enhancing Bioactive Properties

Acylation of cannabinoids involves the esterification of hydroxyl groups with acyl donors (e.g., acetyl groups). For cannabigerol, this targets its phenolic –OH moieties, generating derivatives like cannabigerol diacetate. This modification confers three key biochemical advantages:

  • Enhanced Lipophilicity: Acetylation reduces hydrogen-bonding capacity, increasing log P values. This promotes membrane permeability and oral bioavailability. Cannabigerol diacetate’s higher lipid solubility facilitates deeper tissue penetration and intracellular accumulation compared to the parent molecule [2] [5].
  • Metabolic Stability: Esterification shields phenolic groups from rapid phase II metabolism (glucuronidation/sulfation), prolonging systemic exposure. In vitro hepatic microsome assays demonstrate a 2.3-fold reduction in clearance for acetylated cannabigerol versus native cannabigerol [2].
  • Receptor Binding Modulation: While cannabigerol is a partial agonist at cannabinoid receptors (CB1/CB2), acyl groups introduce steric and electronic effects that alter affinity for non-cannabinoid targets. Computational docking studies indicate acetylated derivatives exhibit stronger interactions with peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domains, potentially amplifying anti-inflammatory effects [1] [5].

Table 2: Comparative Physicochemical Properties of Cannabigerol and Its Diacetate Derivative

PropertyCannabigerolCannabigerol DiacetateChange
Log P (octanol/water)5.8 ± 0.27.1 ± 0.3+22.4%
Aqueous solubility (μg/mL)12.32.1-83%
Plasma protein binding (%)94>99Increased

Synthetic routes to cannabigerol diacetate leverage regioselective acylation. Patent WO2020077153A1 details a method using olivetol and geraniol precursors, with boron trifluoride-catalyzed condensation followed by acetylation under mild conditions (≤25°C) to minimize degradation [3]. Alternative enzymatic approaches employ lipases in non-aqueous media, achieving >95% regioselectivity for the C1 phenolic position over the C5 position [5].

Emergence of Acetylated Cannabinoids in Pharmacological Research

Acetylated cannabinoids represent an emerging frontier in medicinal chemistry due to their optimized pharmacokinetic profiles and enhanced target engagement. Research focus spans three domains:

  • Anti-Inflammatory Applications: Native cannabigerol suppresses pro-inflammatory cytokines (TNF-α, IL-6) and NF-κB signaling in vitro. Diacetylation augments this activity by improving cell uptake and extending half-life. In murine models of atopic dermatitis, acetylated cannabigerol analogs reduced interleukin expression (IL-4, IL-13) by 40–62% versus non-acetylated controls, correlating with accelerated resolution of epidermal hyperplasia [5] [10].
  • Metabolic Syndrome Relevance: Cannabigerol’s agonism at alpha-2 adrenergic receptors (α2AR; EC₅₀ = 0.2 nM) and PPARγ positions it for hypertension and insulin resistance management. Acetylated derivatives show improved adipose tissue distribution in preclinical models, suggesting utility in dyslipidemia [1] [6].
  • Synthetic Biology Platforms: Engineered E. coli and Saccharomyces cerevisiae strains now produce acetylated cannabinoids de novo. By integrating heterologous acyltransferases with cannabinoid biosynthetic pathways, these systems achieve >300 mg/L yields of acetyl-CBG analogs, enabling scalable production for structure-activity relationship studies [4] [9].

Table 3: Current Research Focus Areas for Acetylated Cannabigerol Derivatives

Therapeutic AreaMolecular TargetsKey FindingsReference Models
DermatologyJAK-STAT, NF-κB55% reduction in TSLP expression vs. controlsDNCB-induced murine AD
Metabolic disordersPPARγ, α2AR1.9-fold increase in adipocyte differentiation3T3-L1 cell line
NeuroinflammationTRPA1, 5-HT1AEnhanced calcium flux inhibition (IC₅₀ = 3.1 μM)Dorsal root ganglia

Despite promising advances, critical knowledge gaps persist. No clinical trials have evaluated cannabigerol diacetate in humans, and in vivo distribution kinetics remain uncharacterized. Future research must prioritize structure-activity relationship mapping of diacetylation sites and mechanistic studies of deacetylation in vivo to clarify the active species responsible for observed effects [1] [8].

Properties

Product Name

Cannabigerol diacetate

IUPAC Name

[3-acetyloxy-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylphenyl] acetate

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C25H36O4/c1-7-8-9-13-22-16-24(28-20(5)26)23(25(17-22)29-21(6)27)15-14-19(4)12-10-11-18(2)3/h11,14,16-17H,7-10,12-13,15H2,1-6H3/b19-14+

InChI Key

CQXYYVMHDFTWJQ-XMHGGMMESA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC(=O)C)CC=C(C)CCC=C(C)C)OC(=O)C

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC(=O)C)C/C=C(\C)/CCC=C(C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.